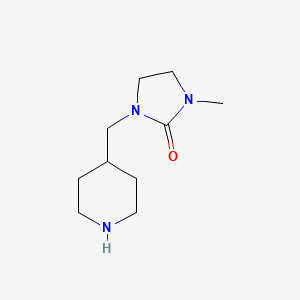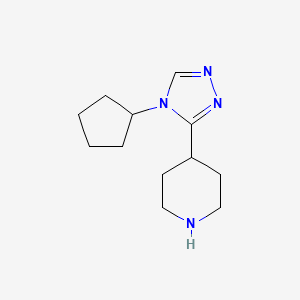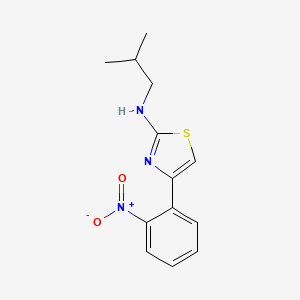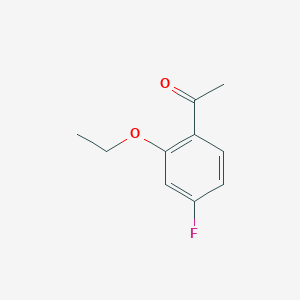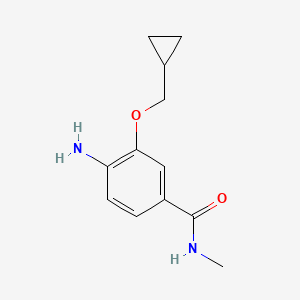
Alcool 3-méthoxy-4-(trifluorométhyl)benzylique
Vue d'ensemble
Description
3-Methoxy-4-(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C9H9F3O2 and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-(trifluoromethyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(trifluoromethyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine : Intermédiaire pharmaceutique
Alcool 3-méthoxy-4-(trifluorométhyl)benzylique : est utilisé comme intermédiaire pharmaceutique . Son groupe trifluorométhyle peut être essentiel dans le développement de nouveaux médicaments en raison de sa capacité à améliorer les propriétés pharmacocinétiques et à augmenter la stabilité métabolique.
Synthèse organique : Réactif dans les études cinétiques
Ce composé sert de réactif dans les études cinétiques des promédicaments, tels que les promédicaments de phosphonoformate . Il aide à comprendre les mécanismes réactionnels et la vitesse à laquelle les promédicaments se convertissent en agents pharmacologiques actifs.
Science des matériaux : Synthèse d’alcènes contenant du fluor
En science des matériaux, l’this compound est utilisé dans la synthèse d’alcènes contenant du fluor très pauvres en électrons . Ces alcènes ont des applications dans la création de matériaux dotés de propriétés uniques, telles qu’une durabilité accrue et une résistance chimique.
Chimie analytique : Prédiction du spectre RMN
Le composé est utilisé pour prédire le spectre de résonance magnétique nucléaire (RMN), ce qui est crucial pour l’élucidation structurale et la compréhension de la dynamique moléculaire dans les systèmes chimiques complexes .
Science de l’environnement : Produit chimique de laboratoire
Bien que des applications spécifiques en science de l’environnement ne soient pas directement citées, le composé est recommandé pour une utilisation comme produit chimique de laboratoire . Cela suggère son utilité potentielle dans l’échantillonnage et l’analyse environnementaux, où il pourrait être utilisé comme composé standard ou de référence.
Recherche en biochimie : Spectrométrie de masse par ionisation par électronébulisation
This compound : améliore la charge des complexes non covalents de la myoglobine pendant la spectrométrie de masse par ionisation par électronébulisation . Cette application est importante dans la recherche en biochimie pour étudier les structures et les interactions des protéines.
Pharmacologie : Amélioration de la puissance des médicaments
En pharmacologie, les molécules contenant un groupe trifluorométhyle, comme l’this compound, ont montré une puissance accrue des médicaments. Cela est dû à des interactions clés de liaison hydrogène qui abaissent le pKa des carbamates cycliques, améliorant ainsi l’inhibition enzymatique .
Utilisations industrielles : Synthèse chimique
En tant que bloc de construction organique, ce composé peut être utilisé dans diverses synthèses chimiques, contribuant à la fabrication de divers produits industriels .
Mécanisme D'action
Target of Action
It is known to be used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis or modification of active pharmaceutical ingredients.
Mode of Action
It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially modify the structure of the compound or its targets, leading to changes in their function.
Biochemical Pathways
Given its use as a pharmaceutical intermediate , it may be involved in various biochemical pathways depending on the specific drug it is used to produce.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol. For instance, the compound should be stored at ambient temperature for optimal stability . Additionally, safety data suggests that it should be handled in a well-ventilated area to avoid inhalation, ingestion, and contact with skin or eyes .
Analyse Biochimique
Biochemical Properties
3-Methoxy-4-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation . This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity through radical-mediated mechanisms . The nature of these interactions often involves the formation of transient radical intermediates, which can lead to modifications in enzyme structure and function.
Cellular Effects
The effects of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . It can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, in certain cell types, 3-Methoxy-4-(trifluoromethyl)benzyl alcohol may enhance the expression of antioxidant genes, thereby providing a protective effect against oxidative damage .
Molecular Mechanism
At the molecular level, 3-Methoxy-4-(trifluoromethyl)benzyl alcohol exerts its effects through several mechanisms. One key mechanism involves the formation of radical intermediates that can interact with biomolecules, leading to enzyme inhibition or activation . This compound can also bind to specific proteins, altering their conformation and activity. Additionally, 3-Methoxy-4-(trifluoromethyl)benzyl alcohol has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol can change over time due to its stability and degradation properties . This compound is relatively stable under ambient conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that 3-Methoxy-4-(trifluoromethyl)benzyl alcohol can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and gene expression .
Dosage Effects in Animal Models
The effects of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can potentially cause toxic or adverse effects, including oxidative damage and disruption of cellular metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Methoxy-4-(trifluoromethyl)benzyl alcohol exerts its optimal biological activity.
Metabolic Pathways
3-Methoxy-4-(trifluoromethyl)benzyl alcohol is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and clearance from the body . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, 3-Methoxy-4-(trifluoromethyl)benzyl alcohol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and oxidative stress responses . The precise localization of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol within cells is essential for understanding its biochemical and cellular effects.
Propriétés
IUPAC Name |
[3-methoxy-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRHSPHJFOSYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259562 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276861-64-4 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=276861-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
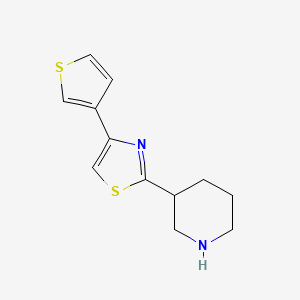
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)
![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)

![[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1454095.png)
